![molecular formula C7H11FS B160672 (3R,4R)-3-fluoro-4-methylsulfanylcyclohexene CAS No. 137742-50-8](/img/structure/B160672.png)
(3R,4R)-3-fluoro-4-methylsulfanylcyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-3-fluoro-4-methylsulfanylcyclohexene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has unique properties that make it a valuable tool for scientific research, especially in the field of pharmaceuticals and biochemistry.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-3-fluoro-4-methylsulfanylcyclohexene has various applications in scientific research. It is commonly used as a building block for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It has been used in the synthesis of anti-cancer drugs and antiviral agents. It is also used in the development of new materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of (3R,4R)-3-fluoro-4-methylsulfanylcyclohexene is not well understood. However, it is believed to interact with enzymes and proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and viruses. It has also been shown to have anti-inflammatory and analgesic properties. Additionally, it has been found to affect the central nervous system, leading to changes in behavior and mood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3R,4R)-3-fluoro-4-methylsulfanylcyclohexene in lab experiments include its ease of synthesis, high purity, and unique properties. It is also relatively stable and can be stored for long periods without significant degradation. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are numerous future directions for the use of (3R,4R)-3-fluoro-4-methylsulfanylcyclohexene in scientific research. One potential area of research is the development of new pharmaceuticals and agrochemicals using this compound as a building block. Another potential area of research is the use of this compound in the development of new materials, such as polymers and catalysts. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its unique properties and potential applications in various fields. Its ease of synthesis, high purity, and unique properties make it a valuable compound for the development of new materials and pharmaceuticals. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of (3R,4R)-3-fluoro-4-methylsulfanylcyclohexene involves the reaction of 3,4-epoxy-cyclohexene with sodium fluoride and methyl mercaptan. This reaction is carried out in the presence of a catalyst, such as copper iodide, and yields the desired product in good yield and purity. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Eigenschaften
CAS-Nummer |
137742-50-8 |
---|---|
Molekularformel |
C7H11FS |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
(3R,4R)-3-fluoro-4-methylsulfanylcyclohexene |
InChI |
InChI=1S/C7H11FS/c1-9-7-5-3-2-4-6(7)8/h2,4,6-7H,3,5H2,1H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
CTBKVOAIAQAPHI-RNFRBKRXSA-N |
Isomerische SMILES |
CS[C@@H]1CCC=C[C@H]1F |
SMILES |
CSC1CCC=CC1F |
Kanonische SMILES |
CSC1CCC=CC1F |
Synonyme |
Cyclohexene, 3-fluoro-4-(methylthio)-, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.